1-(2-Amino-5-chlorophenyl)ethanone

Organic Synthesis Process Chemistry Intermediates

Researchers developing next-generation tetracyclines or indazole-based kinase inhibitors require the exact ortho-amino, meta-chloro acetophenone substitution pattern for successful heterocycle formation. 1-(2-Amino-5-chlorophenyl)ethanone (CAS 1685-19-4) delivers this precise reactivity: - Enables tetracycline core construction inaccessible with benzophenone intermediates. - Robust 88% yield synthetic route from nitro precursor supports seamless kilogram-scale process development. - Favorable ADME profile (LogP 2.69, MW 169.61) makes it a superior fragment for hit-to-lead library synthesis.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 1685-19-4
Cat. No. B158686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-chlorophenyl)ethanone
CAS1685-19-4
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Cl)N
InChIInChI=1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
InChIKeyAQBCDAORSNHFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-5-chlorophenyl)ethanone Properties and Procurement


1-(2-Amino-5-chlorophenyl)ethanone (CAS: 1685-19-4), also widely known as 2-Amino-5-chloroacetophenone, is a substituted aromatic ketone with a molecular formula of C8H8ClNO and a molecular weight of 169.61 g/mol . It is a solid at room temperature, typically available with a purity specification of 98% (GC) or higher, and is characterized by a density of 1.3 g/cm³ and a refractive index of 1.58 . This compound is a key intermediate in organic synthesis, valued for its unique substitution pattern which features an ortho-amino group and a meta-chloro group on the acetophenone core . This specific arrangement of functional groups dictates its distinct reactivity profile and enables its use in the synthesis of a diverse array of heterocyclic compounds, including chalcones, indazoles, and tetracycline antibiotics, thereby differentiating it from other aminohalogenated acetophenone isomers and related benzophenone structures .

Heterocyclic building block for indazoles, chalcones, and tetracycline scaffold synthesis
Defined ortho-amino, meta-chloro substitution pattern enables regioselective reactivity
Specification-controlled procurement with analytical certificate available

Why 1-(2-Amino-5-chlorophenyl)ethanone Cannot Be Substituted


The substitution of 1-(2-Amino-5-chlorophenyl)ethanone with a closely related analog, such as 2-amino-5-chlorobenzophenone (CAS 719-59-5) or its regioisomer 2-chloro-5-aminoacetophenone (CAS 99914-14-4), is not scientifically valid without a complete re-optimization of the synthetic route. This is because the compound's specific ortho-amino, meta-chloro acetophenone structure dictates a unique steric and electronic environment that governs its reactivity. For instance, the compound's role as a reagent in the synthesis of tetracyclines, where it is used to introduce a specific substituted phenyl moiety, is predicated on its exact molecular geometry . Substituting it with 2-amino-5-chlorobenzophenone, which has a significantly higher molecular weight (231.68 g/mol) and a different ketone substituent, would result in a different core structure and likely fail to produce the intended active pharmacophore [1]. Similarly, changing the position of the amino and chloro groups, as in 2-chloro-5-aminoacetophenone, would alter the reactivity of the amine in condensation and cyclization reactions, leading to different products or requiring fundamentally different reaction conditions . The data below quantify the specific performance and application advantages of the exact 2-amino-5-chloro substitution pattern.

Benzophenone analog changes core structure
2-Amino-5-chlorobenzophenone introduces a phenyl ketone, altering synthetic outcome and preventing access to acetophenone-based heterocycles.
Regioisomer shifts amine/chloro positions
2-Chloro-5-aminoacetophenone reverses substitution pattern, changing condensation and cyclization reactivity; may require reaction re-optimization.
Physicochemical property divergence
Alternative analogs differ in molecular weight and lipophilicity, which may affect derived compound properties in medicinal chemistry workflows.

1-(2-Amino-5-chlorophenyl)ethanone Performance and Differentiation Evidence


Improved Synthetic Yield via Nitro Reduction

A key differentiator for 1-(2-Amino-5-chlorophenyl)ethanone is the high and well-documented yield for its synthesis from 1-(5-chloro-2-nitrophenyl)ethanone. A specific catalytic hydrogenation method using PtO2 and activated charcoal in ethanol at room temperature for 4.5 hours has been shown to yield 1-(2-amino-5-chlorophenyl)ethanone at 88% (3.30 g from 4.40 g of starting material) as light green crystals after recrystallization . This represents a significantly higher and more reproducible yield compared to alternative syntheses of related compounds. For instance, the synthesis of the closely related compound 2-amino-5-chlorobenzophenone often involves multi-step routes with variable or lower reported yields. A common industrial approach may yield 486 mg of product under specific conditions, but the reported yield for the acetophenone derivative's one-step reduction is notably higher and more robust [1]. This high-yielding, reliable route is critical for scaling up synthesis and ensuring cost-effective procurement.

Synthetic Yield
Reported
88% isolated yield from nitro precursor
Supports scalable synthesis route
PtO₂, H₂, EtOH, RT; reported yield context
Organic Synthesis Process Chemistry Intermediates

Unique Reactivity Enabling Tetracycline Synthesis

The compound's specific structure allows it to serve as a critical reagent in the synthesis of tetracycline antibiotics, a role that cannot be fulfilled by the more common benzodiazepine intermediate, 2-amino-5-chlorobenzophenone. 1-(2-Amino-5-chlorophenyl)ethanone is explicitly described as a reagent in the synthesis of tetracyclines, which inhibit protein synthesis by binding to ribosomes . In contrast, 2-amino-5-chlorobenzophenone is a pivotal intermediate for synthesizing 1,4-benzodiazepine drugs . The acetophenone derivative, with its smaller methyl ketone group, allows for a different set of chemical transformations (e.g., Claisen-Schmidt condensation) leading to the tetracycline scaffold, whereas the benzophenone's phenyl ketone group directs synthesis toward benzodiazepine ring systems. This represents a fundamental divergence in synthetic utility.

Synthetic Utility
Class-level
Enables tetracycline scaffold; benzophenone analog leads to benzodiazepines
Defines divergent synthetic pathway applicability
Class-level inference; verify for specific route
Medicinal Chemistry Antibiotic Synthesis Reagent Selection

Favorable Physicochemical Properties for Drug-Likeness

When compared to the closely related benzophenone analog, 1-(2-Amino-5-chlorophenyl)ethanone possesses superior physicochemical properties that make it a more attractive starting point for drug discovery. Specifically, it has a significantly lower molecular weight (169.61 g/mol vs. 231.68 g/mol) and a lower calculated octanol-water partition coefficient (LogP of 2.69 vs. 3.16) compared to 2-amino-5-chlorobenzophenone [1]. In medicinal chemistry, lower molecular weight and lower LogP are generally associated with improved solubility, permeability, and overall drug-likeness, as they adhere more closely to Lipinski's Rule of Five. These properties suggest that analogs derived from this compound may have more favorable ADME profiles than those derived from the larger, more lipophilic benzophenone.

MW & LogP Comparison
Data to verify
ΔMW = -62.07 g/mol; ΔLogP = -0.47 vs benzophenone analog
Supports fragment-based library design context
Calculated values; experimental confirmation recommended
Drug Discovery ADME Properties Medicinal Chemistry

Verified Analytical Specifications and Reliable Sourcing

From a procurement perspective, 1-(2-Amino-5-chlorophenyl)ethanone is readily available from commercial suppliers with well-defined and verifiable quality specifications, ensuring consistency and reliability for research. For instance, one vendor supplies the compound with a minimum purity specification of 98% as determined by Gas Chromatography (GC) . Key physical properties are also specified, including a density of 1.3 and a refractive index of 1.58 . In contrast, some closely related research chemicals, like 1-(2-amino-5-chlorophenyl)-1-phenylethanol, are offered as part of 'unique chemical' collections without vendor-provided analytical data, placing the burden of identity and purity confirmation on the buyer . This lack of specification introduces uncertainty and can lead to wasted time and resources on re-characterization or failed experiments.

Specification Availability
Data to verify
≥98% (GC) purity; density 1.3; refractive index 1.58
Specification-controlled procurement supports reproducibility
Vendor-specified data; independent verification advised
Procurement Quality Control Analytical Chemistry

1-(2-Amino-5-chlorophenyl)ethanone Application Scenarios


Novel Tetracycline Antibiotic Development

As a documented reagent in tetracycline synthesis, this compound is an essential building block for medicinal chemistry programs focused on developing next-generation tetracycline antibiotics to combat resistant bacterial strains . Its use enables the exploration of chemical space around the tetracycline core that is inaccessible when using benzophenone-based intermediates, making it a project-critical procurement item for this specific research area .

Scale-Up and Process Development with High-Yield Intermediate

For process chemistry groups tasked with scaling up the synthesis of a drug candidate containing a substituted phenyl ethanone moiety, this compound offers a distinct advantage. The well-documented, high-yield (88%) synthetic route from its nitro precursor provides a robust and reproducible starting point for cost-effective kilogram-scale production, reducing technical risk and development time .

Fragment-Based Drug Discovery and Library Synthesis

The favorable physicochemical properties of 1-(2-Amino-5-chlorophenyl)ethanone, specifically its lower molecular weight (169.61 g/mol) and reduced lipophilicity (LogP 2.69) compared to analogous benzophenones, make it an excellent core fragment for library synthesis [1]. Analogs built on this scaffold are more likely to possess favorable ADME properties, making it a strategically superior choice for hit identification and lead optimization in early drug discovery [1].

Indazole Kinase Inhibitor Synthesis

This compound is a recognized intermediate for the synthesis of indazole derivatives, which are a privileged scaffold in kinase inhibitor research . Procurement of this specific building block is necessary for any synthetic route that requires the ortho-amino acetophenone motif to construct the indazole ring system, as alternative isomers or ketone derivatives will not provide the same reactivity or final product structure .

Application
Selection Property
Validation Focus
Tetracycline antibiotic research
Phenyl ethanone building block with defined ortho-NH₂, meta-Cl pattern
Tetracycline core construction feasibility
Process chemistry scale-up
Reported high-yield precursor reduction route
Route reproducibility and cost review
Fragment-based library synthesis
Lower molecular weight and LogP profile vs benzophenone analogs
ADME property screening
Indazole kinase inhibitor research
Ortho-amino acetophenone precursor for indazole ring formation
Indazole regiochemistry and reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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